Binapacryl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-butan-2-yl-4,6-dinitrophenyl) 3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-5-10(4)12-7-11(16(19)20)8-13(17(21)22)15(12)23-14(18)6-9(2)3/h6-8,10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDUSMYWDRPZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
| Record name | BINAPACRYL | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040269 | |
| Record name | Binapacryl | |
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Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Insoluble in water; [ICSC] Pale yellow powder; Insoluble in water; [MSDSonline], COLOURLESS CRYSTALLINE POWDER. | |
| Record name | Binapacryl | |
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Solubility |
Insoluble in water but soluble in organic solvents as follows: acetone 78%; ethanol 11%; isophorone 57%; kerosene 10%; xylene 70%, Sol in: 400 mg/l hexane; greater than 500 g/l dichloromethane, ethyl acetate, toluene; 21 g/l methanol, Sol in 75% methylene chloride, Solubility in water: none | |
| Record name | BINAPACRYL | |
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Density |
1.2307 @ 20 °C/4 °C, Relative density (water = 1): 1.2 | |
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Vapor Pressure |
0.00000032 [mmHg], 13 mPa at 60 °C, Vapor pressure, Pa at 60 °C: 0.013 | |
| Record name | Binapacryl | |
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Color/Form |
COLORLESS CRYSTALLINE POWDER, Pale yellow to brownish crystals | |
CAS No. |
485-31-4 | |
| Record name | Binapacryl | |
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| Record name | Binapacryl [ANSI:BSI:ISO] | |
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Melting Point |
66-67 °C | |
| Record name | BINAPACRYL | |
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| Record name | BINAPACRYL | |
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Chemical Structure, Synthesis Principles, and Reactivity
Structural Classification of Binapacryl as a Dinitrophenol Ester
This compound, with the chemical formula C₁₅H₁₈N₂O₆, is classified as a dinitrophenol ester. herts.ac.uknist.gov Its structure is derived from the formal condensation of two precursor molecules: the phenolic hydroxy group of dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol) and the carboxy group of 3-methylbut-2-enoic acid (also known as 3,3-dimethylacrylic acid). nih.govechemi.com
The core of the molecule is the dinitrophenyl group, which consists of a benzene (B151609) ring substituted with two nitro groups (-NO₂) and a sec-butyl group. nih.gov This dinitrophenol portion is specifically dinoseb. wikipedia.org This aromatic core is linked via an ester functional group (-O-C=O) to the 3-methylbut-2-enoate (B8612036) moiety. nih.gov The presence of a chiral center in the sec-butyl group means that this compound exists as a racemic mixture of two enantiomers, (R)-binapacryl and (S)-binapacryl. herts.ac.uk
| Property | Data |
| IUPAC Name | (2-butan-2-yl-4,6-dinitrophenyl) 3-methylbut-2-enoate nih.gov |
| CAS Number | 485-31-4 wikipedia.org |
| Molecular Formula | C₁₅H₁₈N₂O₆ nist.gov |
| Molar Mass | 322.31 g/mol nih.gov |
Principles of this compound Chemical Synthesis
The synthesis of this compound is a multi-step process that fundamentally involves the creation of a dinitrophenol precursor followed by its esterification.
The dinitrophenol component of this compound, dinoseb, is synthesized through the nitration of its corresponding phenol (B47542) precursor, 2-sec-butylphenol. The general principle for synthesizing dinitrophenols involves electrophilic aromatic substitution, where nitro groups are introduced onto the phenol ring. google.com
Common methods for the nitration of phenols to produce dinitrophenol derivatives include:
Sulfonation-Nitration: The phenol is first reacted with sulfuric acid, which introduces sulfonic acid groups onto the ring. Subsequent treatment with nitric acid replaces these groups with nitro groups. This method can be used to prepare 2,4-dinitrophenol (B41442) from phenol. google.com
Direct Nitration: Phenol or its derivatives can be nitrated directly using nitric acid. google.comresearchgate.net The reaction conditions, such as the concentration of nitric acid, temperature, and the use of a co-solvent like an aqueous-alcoholic medium, can be controlled to achieve high selectivity and yield of the desired dinitrophenol product. researchgate.netsciencemadness.org For instance, a highly selective method for synthesizing 2,4-dinitrophenol involves the nitration of phenol with concentrated nitric acid in an aqueous-ethanolic medium at the boiling point of the reaction mixture. sciencemadness.org
The final step in this compound synthesis is the esterification of the dinoseb precursor. echemi.com This reaction forms the ester linkage between the phenolic hydroxyl group of dinoseb and the carboxyl group of 3-methylbut-2-enoic acid. A common and effective method for this transformation is to use a more reactive derivative of the carboxylic acid, such as an acyl chloride. echemi.comnih.gov
The synthesis of this compound is achieved through the esterification of dinoseb with 3-methylcrotonoyl chloride. echemi.com In this type of reaction, the phenolic oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This process typically results in the formation of the ester and hydrogen chloride as a byproduct. While attempts to esterify 2,4-dinitrophenol with some reagents like methanesulfonyl chloride in a pyridine (B92270) medium have proven difficult without carefully controlled reaction times, the use of acyl chlorides is a standard method for creating such esters. nih.govacs.org
Chemical Reactivity and Transformation Pathways in Abiotic Systems
In the environment, this compound can be transformed through abiotic (non-biological) processes, primarily hydrolysis and photolysis. nih.govechemi.com These reactions lead to the breakdown of the parent molecule into other chemical species. up.pt
Hydrolysis: this compound is susceptible to hydrolysis, which is the cleavage of a chemical bond by reaction with water. The ester linkage is the primary site of hydrolytic attack. nih.gov This process is particularly notable in dilute basic solutions and can occur significantly in soil environments. nih.govechemi.com The hydrolysis of this compound breaks the ester bond, yielding its two primary constituents: dinoseb (2-sec-butyl-4,6-dinitrophenol) and 3-methyl-2-butenoic acid. nih.gov The compound is unstable in alkaline conditions and concentrated acids. nih.gov
Photolysis: this compound is known to undergo slow decomposition when exposed to ultraviolet (UV) light, a process known as photolysis. nih.govechemi.com This suggests that photolytic degradation can occur on sunlit soil surfaces, in water, or in the atmosphere. echemi.com The estimated half-life for the gas-phase reaction of this compound with photochemically produced hydroxyl radicals in the atmosphere is relatively short, on the order of hours. echemi.com Photolysis involves the absorption of light energy, which can lead to the cleavage of chemical bonds and the transformation of the molecule's structure. nih.govresearchgate.net
| Transformation Pathway | Description | Primary Product(s) |
| Hydrolysis | Cleavage of the ester bond by reaction with water. nih.gov | Dinoseb and 3-methyl-2-butenoic acid nih.gov |
| Photolysis | Slow decomposition caused by exposure to UV light. nih.govechemi.com | Not specified in detail, but leads to breakdown of the parent compound. |
Mechanistic Insights into Binapacryl S Biological Action
Molecular Mode of Action: Uncoupling of Oxidative Phosphorylation
Binapacryl functions as an uncoupler of oxidative phosphorylation. pic.intherts.ac.ukwikipedia.org Oxidative phosphorylation is a critical metabolic pathway in which the energy released from the oxidation of nutrients is used to generate adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. aopwiki.org This process involves an electron transport chain that pumps protons across the inner mitochondrial membrane, creating a proton-motive force (PMF). ATP synthase then utilizes this PMF to synthesize ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403). aopwiki.org
Uncouplers like this compound disrupt this coupling by providing an alternative pathway for protons to cross the inner mitochondrial membrane, bypassing ATP synthase. wikipedia.org This dissipation of the proton gradient means that the energy from electron transport is released as heat rather than being used for ATP synthesis. wikipedia.org
Interference with Adenosine Triphosphate (ATP) Synthesis
The core mechanism by which this compound exerts its effects is by preventing the formation of the high-energy phosphate molecule, ATP. pic.intpic.intnih.gov By uncoupling oxidative phosphorylation, this compound directly interferes with the normal coupling of carbohydrate oxidation to the phosphorylation of ADP to ATP. pic.intpic.intnih.govechemi.com This disruption means that despite continued electron transport and oxygen consumption, the energy is not efficiently captured in the form of ATP. wikipedia.org
Stimulation of Oxidative Metabolism in Cellular Mitochondria
A consequence of uncoupling oxidative phosphorylation is the stimulation of oxidative metabolism within cellular mitochondria. pic.intpic.intnih.gov As ATP synthesis becomes inefficient due to the dissipated proton gradient, the cell attempts to compensate by increasing the rate of substrate oxidation through the electron transport chain. wikipedia.org This leads to increased oxygen consumption and metabolic rate, as the energy is released as heat instead of being stored as ATP. pic.intwikipedia.orgpic.intnih.gov
Comparative Analysis of this compound's Mechanism with Related Dinitrophenol Uncouplers
This compound belongs to the class of dinitrophenol compounds, many of which are known to act as uncouplers of oxidative phosphorylation. pic.intherts.ac.ukwikipedia.orgpic.intresearchgate.net A closely related compound is dinoseb (B1670700), to which this compound is readily metabolized. wikipedia.org Dinoseb is also a potent uncoupler of oxidative phosphorylation. echemi.comresearchgate.net The basic mechanism of toxicity among these compounds is similar: interference with the coupling of carbohydrate oxidation to ATP synthesis in mitochondria, leading to stimulated oxidative metabolism. pic.intpic.intnih.govechemi.com
Other dinitrophenol uncouplers include 2,4-dinitrophenol (B41442) (2,4-DNP) and 4,6-dinitrocresol (DNOC). wikipedia.orgresearchgate.netcdc.gov These compounds share the characteristic structural features of classical uncouplers, typically possessing a bulky hydrophobic moiety, an acidic dissociable group, and strong electron-withdrawing groups, which facilitate their ability to transport protons across membranes. aopwiki.org While the core mechanism of uncoupling is shared, there can be differences in their potency and specific interactions with the mitochondrial membrane or other cellular components. Research has explored the uncoupling potency of different DNP isomers, showing variations in their effectiveness. cdc.gov
The table below summarizes some key aspects of this compound's mechanism in comparison to related dinitrophenol uncouplers based on the provided information:
| Feature | This compound | Dinoseb | Other Dinitrophenol Uncouplers (e.g., 2,4-DNP) |
| Mechanism of Action | Uncouples oxidative phosphorylation. pic.intherts.ac.ukwikipedia.org | Uncouples oxidative phosphorylation. echemi.comresearchgate.net | Uncouple oxidative phosphorylation. wikipedia.orgcdc.gov |
| Interference with ATP | Prevents ATP formation. pic.intpic.intnih.gov | Interferes with ADP to ATP phosphorylation. echemi.com | Prevent ATP synthesis. aopwiki.orgwikipedia.org |
| Stimulation of Metabolism | Stimulates oxidative metabolism. pic.intpic.intnih.govechemi.com | Stimulates oxidative metabolism. echemi.com | Stimulate cellular metabolism. wikipedia.org |
| Relationship | Ester derivative of Dinoseb; metabolized to Dinoseb. wikipedia.org | Hydrolysis product of this compound. echemi.com | Related chemical class. wikipedia.orgresearchgate.net |
Toxicological Research and Health Implications of Binapacryl
Metabolism and Biotransformation in Biological Systems
Binapacryl itself is an ester of Dinoseb (B1670700) and possesses relatively low toxicity. However, its toxicological profile is fundamentally linked to its rapid biotransformation into its active and more hazardous metabolite. nih.gov
Absorption, Distribution, and Excretion Pathways
As a lipophilic compound, this compound is readily absorbed from the gastrointestinal tract following oral ingestion. nih.gov Once absorbed, it enters the systemic circulation for distribution throughout the body. The primary routes of elimination for this compound and its metabolites are through biliary and urinary pathways. nih.gov The disposition of a chemical, including its absorption and excretion rates, is a critical determinant of its potential toxicity. researchgate.net The lipophilic nature of the compound suggests it may be stored in fatty tissues, while more water-soluble metabolites are more readily excreted by the kidneys and liver. researchgate.net
Formation and Fate of Primary and Secondary Metabolites (e.g., Dinoseb, Dimethylacrylic Acid)
The core of this compound's metabolism is the enzymatic hydrolysis of its ester bond. This reaction cleaves the parent molecule into two primary metabolites: 2-sec-butyl-4,6-dinitrophenol (Dinoseb) and 3-methyl-2-butenoic acid, a form of dimethylacrylic acid. nih.govherts.ac.uk
Dinoseb: This metabolite is responsible for the majority of the compound's toxicity. Dinoseb is a well-known uncoupler of oxidative phosphorylation, a process that disrupts cellular energy production (ATP synthesis) and can lead to severe metabolic disturbances. nih.gov
Dimethylacrylic Acid: The fate of this second metabolite is less characterized in the context of this compound toxicity, but it is a naturally occurring compound involved in various metabolic pathways.
The biotransformation of this compound to Dinoseb is a critical activation step, converting the less toxic parent compound into a potent cellular toxin. nih.gov
Species-Specific Metabolic Differences and Their Toxicological Consequences
While direct comparative metabolic studies on this compound are not extensively detailed in the available literature, significant species-specific differences in the metabolism and toxicokinetics of other dinitrophenolic compounds, such as 2,4-D, have been documented. For instance, studies have shown that the elimination of 2,4-D from plasma is substantially faster in rats than in dogs. herts.ac.uknih.gov This slower excretion in dogs leads to a significantly higher body burden for an equivalent dose, which is consistent with the increased sensitivity and lower no-observed-adverse-effect level (NOAEL) for toxicity in dogs compared to rats. herts.ac.uknih.gov
Such species-specific variations in metabolic rates and excretion pathways have profound toxicological consequences. researchgate.net A species that metabolizes and/or excretes a compound more slowly will experience a higher concentration and longer duration of exposure at target organs, often resulting in greater toxicity. herts.ac.uknih.gov These differences underscore the challenges in extrapolating toxicity data from one animal model to another or to humans. researchgate.net
Systemic Toxicological Effects in Laboratory Animal Models
Laboratory studies provide crucial data on the pathological effects resulting from exposure to this compound. Research in animal models, particularly rodents, has identified specific organ systems affected by the compound.
Pathological Alterations in Sub-chronic and Chronic Exposure Studies
Sub-chronic and chronic toxicity studies are designed to assess the effects of repeated exposure over extended periods, typically ranging from 28 days to over a year. nih.gov These studies monitor for a variety of alterations, including changes in body weight, organ weight, blood chemistry, and behavior. nih.gov
In a 15-day sub-acute study on female albino mice orally administered this compound, researchers observed significant pathological alterations. Animals treated with higher doses of this compound showed lower body weight gain over the experimental period compared to controls. mdpi.comresearchgate.net Exposure to this compound also induced significant changes in key biochemical and hematological parameters, indicating systemic toxicity even at sub-acute exposure durations. nih.govmdpi.com
Table 1: Effects of 15-Day Oral this compound Exposure on Hepatic Enzymes in Mice
| Parameter | Observation | Reference |
|---|---|---|
| Alanine Aminotransferase (ALT) | Significant Increase | nih.govresearchgate.net |
| Aspartate Aminotransferase (AST) | Significant Increase | nih.govresearchgate.net |
| Gamma-Glutamyl Transferase (γ-GT) | Significant Increase | nih.govresearchgate.net |
Table 2: Effects of 15-Day Oral this compound Exposure on Hematological Parameters in Mice
| Parameter | Observation | Reference |
|---|---|---|
| Red Blood Cell (RBC) Count | Significant Reduction | nih.govmdpi.com |
| Hemoglobin | Significant Reduction | nih.govmdpi.com |
| Hematocrit | Significant Reduction | nih.govmdpi.com |
| Mean Corpuscular Volume (MCV) | Significant Increase | nih.govmdpi.com |
Organ-Specific Toxicity and Histopathological Findings
This compound exposure leads to toxicity in specific organs, with the liver and hematopoietic system being notable targets.
Hepatotoxicity: The liver is a primary target for this compound toxicity. Sub-acute exposure in mice resulted in significant liver damage, as indicated by elevated serum levels of the enzymes ALT, AST, and γ-GT. nih.govresearchgate.net This suggests damage to hepatocytes. The liver damage may be linked to the compound's capacity to induce oxidative stress by promoting lipid peroxidation and reducing non-protein thiol levels in the hepatic tissue. mdpi.comresearchgate.net However, in the same 15-day study, gross histological analysis of the liver tissue did not reveal significant structural differences compared to control samples, suggesting that the initial damage is biochemical. mdpi.comresearchgate.net
Hematological Toxicity: this compound demonstrates considerable toxicity to the hematopoietic system. Studies in mice revealed significant alterations in blood parameters, including reductions in red blood cell count, hematocrit, and hemoglobin concentration. nih.gov Concurrently, an increase in mean corpuscular volume (MCV) was observed, which is characteristic of macrocytic anemia. mdpi.com These findings indicate that this compound can promote hematological alterations even with short-term exposure. nih.gov
While detailed histopathological findings from long-term this compound studies are limited in the reviewed literature, studies on other pesticides have shown that chronic exposure can lead to a range of microscopic changes in various organs. These can include vacuolar degeneration and necrosis in hepatocytes, glomerular and tubular degeneration in the kidneys, and depletion of lymphocytes in immune organs like the thymus and spleen. nih.gov
Hematological Alterations and Effects on Blood Parameters
Exposure to this compound has been shown to cause significant alterations to hematological parameters. herts.ac.ukpesticideinfo.org Research in mice demonstrated that treatment with this compound resulted in notable changes in the complete blood count, indicative of an anemic syndrome. pesticideinfo.org
Specifically, significant reductions in the number of red blood cells (RBC), hematocrit levels, and hemoglobin concentration were observed, particularly at higher doses. herts.ac.ukpesticideinfo.org Concurrently, a significant increase in the mean corpuscular volume (MCV) was noted. herts.ac.ukpesticideinfo.org This combination of reduced red blood cell indices with an increased MCV is characteristic of macrocytic anemia. pesticideinfo.org These findings suggest that this compound can interfere with normal blood cell production and morphology. herts.ac.ukpesticideinfo.org
*Statistically significant difference relative to the control (p≤0.05). Data reflects key changes observed in mice after 15 days of treatment. herts.ac.ukpesticideinfo.org
Oxidative Stress Induction and Antioxidant Response
This compound exposure is associated with the induction of oxidative stress. herts.ac.ukpesticideinfo.org The compound's toxicity is believed to be related to its ability to generate reactive oxygen species (ROS), leading to an imbalance between oxidants and the cellular antioxidant defense systems. herts.ac.ukpesticideinfo.org
Studies have demonstrated a significant increase in lipid peroxidation in the hepatic tissue of mice treated with this compound. herts.ac.ukpesticideinfo.org Lipid peroxidation is a marker of oxidative damage to cell membranes. In conjunction with this, a decrease in non-protein sulfhydryl (NPSH) groups was observed in the liver. herts.ac.ukpesticideinfo.org NPSH, which includes glutathione (B108866), plays a critical role in detoxifying ROS and protecting cells from oxidative damage. The reduction in NPSH levels further indicates a compromised antioxidant response in the face of this compound-induced oxidative stress. herts.ac.uk
Reproductive and Developmental Toxicology
This compound is recognized as a substance that may cause adverse effects on development and fertility. herts.ac.uk It is classified as a reproductive toxicant. nih.gov
Research indicates that this compound can induce toxicity in pregnant animal models. researchgate.net One study noted that exposure in pregnant rats resulted in deficiencies in fetal bone development, highlighting its potential as a developmental toxicant. researchgate.net As a dinitrophenol derivative, its toxicity is attributed to its metabolite, dinoseb, which is known to interfere with cellular energy production, a critical process for development. pesticideinfo.orgnih.gov
Multigenerational Reproductive Performance Assessments
While this compound has been identified as a reproductive and developmental toxicant, detailed findings from comprehensive multigenerational reproductive performance assessments were not available in the consulted sources. herts.ac.ukpesticideinfo.orgnih.gov Such studies are crucial for evaluating the effects of a chemical on reproductive fitness, fertility, and developmental parameters over successive generations. The available information points towards a potential for reproductive harm, but specific data on endpoints such as fecundity, pubertal attainment, and reproductive parameters across multiple generations following this compound exposure is not specified. herts.ac.ukresearchgate.net
Embryotoxicity and Teratogenicity Assessments in Mammalian Models
The potential for this compound to cause developmental toxicity, mediated by its metabolite dinoseb, has been evaluated in several mammalian species. Research indicates that dinoseb is teratogenic, capable of causing birth defects, though the effects vary by species and exposure route.
In studies with pregnant rats, dinoseb administered by gavage was found to be teratogenic at doses that also caused maternal toxicity. nih.gov Observed malformations included a significant increase in microphthalmia (abnormally small eyes) and various skeletal defects. nih.gov Interestingly, when administered in the diet, dinoseb did not induce teratogenicity in rats at the tested doses. nih.gov This suggests that the method of exposure can significantly influence developmental outcomes.
Studies in mice have also demonstrated the teratogenic potential of dinoseb. nih.gov Administration via gavage, intraperitoneal, or subcutaneous routes resulted in developmental abnormalities. nih.govresearchgate.net Similarly, research in rabbits showed that dinoseb could cause birth defects when administered either orally (gavage) or dermally. nih.govorst.edu Common findings across these animal models include delayed skeletal ossification and reduced fetal body weights, particularly at maternally toxic dose levels. nih.govorst.edu The U.S. Environmental Protection Agency (EPA) ultimately concluded that a sufficient margin of safety did not exist to protect against the potential for dinoseb to cause birth defects in humans, which contributed to its regulatory cancellation. scbt.com
Summary of Dinoseb Teratogenicity Findings in Mammalian Models
| Animal Model | Route of Exposure | Observed Teratogenic Effects | Reference |
|---|---|---|---|
| Rat | Gavage | Microphthalmia, Skeletal Malformations | nih.gov |
| Mouse | Gavage, Intraperitoneal, Subcutaneous | Skeletal and Neurological Defects | nih.govorst.edu |
| Rabbit | Gavage, Dermal | Birth Defects | nih.govorst.edu |
Genotoxicity and Carcinogenicity Assessments
The potential for this compound and its metabolite dinoseb to cause genetic mutations and cancer has been investigated through a series of genotoxicity and carcinogenicity studies.
Genotoxicity assays for dinoseb have generally shown no mutagenic activity. michigan.gov In laboratory studies using eukaryotic cells (the cell type found in mammals), dinoseb was not found to be mutagenic or genotoxic. orst.edu While some evidence suggests an ability to interact with DNA and RNA, standard assays for gene mutation, such as the Salmonella typhimurium assay (Ames test), have not classified it as a mutagen. michigan.gov This indicates that dinoseb is unlikely to cause cancer through a mechanism involving direct genetic mutation.
The evidence regarding the carcinogenic potential of dinoseb is inconclusive. orst.edu The U.S. EPA has classified dinoseb in Group D, meaning it is "not classifiable as to human carcinogenicity." epa.govnyc.govepa.gov This classification was based on long-term animal studies that were considered inadequate to make a definitive assessment. michigan.govepa.gov
In one bioassay, a statistically significant increase in benign liver tumors (adenomas) was observed in female mice at intermediate doses. epa.gov However, this finding was not considered to be treatment-related because there was no clear dose-response relationship (the incidence was lower at the highest dose), no decrease in the time to tumor formation, and no associated predisposing liver lesions. epa.govepa.gov Other long-term studies in rats and mice did not show a significant increase in tumors. michigan.gov
EPA Carcinogenicity Classification for Dinoseb
| Agency | Classification | Description | Reference |
|---|---|---|---|
| U.S. EPA | Group D | Not Classifiable as to Human Carcinogenicity | nyc.govepa.gov |
Occupational and Exposure-Related Health Effects in Humans
Human exposure to this compound, primarily through its metabolite dinoseb, has been associated with significant acute and long-term health risks, particularly in occupational settings. These risks led to its ban as a pesticide in the United States in 1986. orst.edudelaware.gov
Acute exposure to dinoseb can cause severe illness due to its disruption of cellular metabolism. Symptoms can appear rapidly after exposure through ingestion, inhalation, or skin contact. orst.edu
Clinical manifestations of acute poisoning include:
Profuse sweating epa.govepa.gov
High fever and hyperthermia researchgate.net
Changes in mood or confusion researchgate.netepa.govepa.gov
Weakness
Shortness of breath
Nausea and vomiting
Severe poisoning can progress to restlessness, seizures, coma, and death. researchgate.net The skin of individuals with significant dermal exposure may exhibit yellow stains. orst.edu
Long-term or repeated exposure to dinoseb is associated with a range of chronic health effects. The primary concerns that led to its regulatory cancellation were related to reproductive and developmental toxicity. orst.eduscbt.com
Key long-term health outcomes identified in animal studies and considered potential risks for humans include:
Reproductive Effects: Dinoseb has been shown to cause degeneration of the testes and decreased fertility in male animals. orst.eduepa.govepa.gov The EPA determined that there was a risk of sterility in male agricultural workers. scbt.com
Systemic Effects: Chronic exposure in animal models resulted in decreased body and thyroid weight and a thickening of the intestinal lining. epa.govepa.gov
Organ Damage: Prolonged exposure may lead to damage to the liver and kidneys. scbt.com
Cataracts: The development of cataracts is a rare but noted potential effect of long-term exposure to 2,4-dinitrophenol (B41442) compounds like dinoseb. scbt.com
Due to these identified risks, particularly the potential for causing birth defects and sterility in humans, the use of dinoseb-containing products like this compound was discontinued (B1498344) in many countries. scbt.comdelaware.gov
Toxicological Basis for Regulatory Decisions and Risk Assessment
The regulatory decisions surrounding the fungicide and acaricide this compound were fundamentally driven by comprehensive toxicological evaluations. Risk assessments conducted by various national and international bodies highlighted significant concerns regarding its effects on human health and the environment. These assessments relied on a range of toxicological studies, the results of which ultimately led to widespread bans and restrictions on its use.
A primary factor in the risk assessment of this compound was its acute toxicity. The compound was found to be highly toxic to mammals. As a dinitrophenol compound, its mode of action involves the uncoupling of oxidative phosphorylation, which disrupts the formation of adenosine (B11128) triphosphate (ATP), a critical molecule for energy transfer in cells. This disruption of cellular metabolism can lead to severe poisoning, with symptoms including hyperthermia.
Long-term exposure studies in animals also formed a critical part of the toxicological database. While some studies on rats and dogs showed no effects at certain dietary concentrations, pathological changes were observed at higher concentrations, informing the establishment of safety limits. For instance, six-month studies in rats fed diets containing this compound showed pathological alterations at concentrations above 200 parts per million (ppm). However, in a two-year study, rats fed diets with up to 200 ppm showed no adverse effects on morbidity or mortality.
Concerns regarding reproductive and developmental toxicity were significant drivers of regulatory action. The European Union classified this compound as a category 2 reproductive toxin, indicating it was considered likely to cause developmental damage in humans. Several countries banned the substance due to risks associated with birth defects and male sterility. Furthermore, mutagenic effects were observed in animal testing, adding to the weight of evidence against its safety. Some regulatory bodies also noted that this compound was possibly carcinogenic and teratogenic in test animals.
The close chemical relationship between this compound and Dinoseb, another dinitrophenol pesticide with known high toxicity, also influenced regulatory decisions. This compound can hydrolyze to form Dinoseb, which raised concerns about shared toxicological properties.
Ultimately, the accumulation of adverse toxicological data led international bodies to re-evaluate the safety of this compound. The Joint Meeting on Pesticide Residues (JMPR), a body of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), withdrew the Acceptable Daily Intake (ADI) for this compound. This decision signaled that a safe level of daily exposure could not be established based on the available data. Consequently, Maximum Residue Limits (MRLs) for this compound in food products were also withdrawn. These actions, based on the toxicological profile of the compound, provided a clear basis for national and regional authorities to ban or severely restrict its use to protect public health.
Detailed Research Findings
Environmental Dynamics and Ecotoxicological Impact of Binapacryl
Environmental Fate and Persistence.
Binapacryl's persistence in the environment varies depending on the compartment. It may be persistent in soil systems. herts.ac.uk
Degradation Pathways in Environmental Compartments.
This compound undergoes degradation through several pathways in the environment, including hydrolysis, photolysis, and microbial activity.
Hydrolysis in Soil and Aquatic Environments.
Hydrolysis is a significant degradation pathway for this compound, particularly in alkaline conditions. If released to soil, this compound may undergo slow hydrolysis in basic soils. pic.intechemi.compic.int Similarly, in water, this compound is expected to undergo slow hydrolysis under basic conditions, forming dinoseb (B1670700). pic.intechemi.compic.int A small degree of hydrolysis can occur in water after prolonged contact. pic.intpic.int During experiments to assess this compound's mobility in soil, significant hydrolysis was observed. echemi.com
Photolysis and Atmospheric Degradation Pathways.
This compound is known to decompose slowly when exposed to UV light. pic.intechemi.compic.intwikipedia.org It may undergo photolysis on sunlit soil surfaces and in aquatic systems. echemi.com In the atmosphere, this compound can undergo photolysis. pic.intpic.int An estimated half-life of 4.63 hours in the ambient atmosphere has been calculated based on the gas-phase reaction with photochemically produced hydroxyl radicals. pic.intpic.intnih.gov An estimated half-life of 3.72 hours can be calculated for the gas-phase reaction with ozone; however, the rate of these atmospheric processes may be reduced as this compound is expected to exist primarily adsorbed to particulates in the atmosphere. echemi.comnih.gov
Microbial Degradation in Soil Systems.
Evidence suggests that the degradation of this compound in muck soil is due to microbial action. inchem.org Microbial degradation is a crucial process for the breakdown of pesticides in soil, influenced by factors such as soil texture, moisture, and acidity. ekb.eg Microorganisms, particularly bacteria and fungi, can break down chemicals through biodegradation. ekb.eg The rhizosphere, the area around plant roots, is particularly rich in microorganisms with high metabolic activity that can enhance the biodegradation rate of pollutants. ekb.eg
Environmental Mobility in Soil and Water Systems.
This compound's mobility in soil and water is influenced by its properties and interactions with the environmental matrix. gov.nl.ca
Soil Adsorption, Leaching Potential, and Groundwater Contamination.
This compound has low aqueous solubility and is highly volatile. herts.ac.uk Based on its chemical properties, it would not normally be expected to leach to groundwater. herts.ac.ukherts.ac.uk A calculated soil adsorption coefficient of 2400, based on an estimated log octanol/water partition coefficient, suggests that this compound is expected to be essentially immobile in soil. echemi.comnih.gov A laboratory study also indicated limited mobility in soil. echemi.comnih.gov Pesticides that are strongly adsorbed to soil are less likely to leach through soil layers. ekb.eggov.nl.ca The movement of pesticides through soil depends on the pesticide's properties, soil characteristics (like texture, organic matter content, and pH), and environmental conditions. gov.nl.capesticidestewardship.orgresearchgate.net Coarse-textured soils with more sand have larger pores and higher permeability, allowing water and dissolved pesticides to move through rapidly, increasing the risk of groundwater contamination. pesticidestewardship.orglsuagcenter.com Clay-textured soils have lower permeability and higher adsorption capacity, which slows the downward movement of chemicals and reduces the chance of groundwater contamination. pesticidestewardship.org Organic matter content is particularly important for pesticide breakdown by microorganisms and increases soil's adsorption capacity, thus reducing leaching potential. pesticidestewardship.org While this compound is expected to be immobile in soil based on its adsorption coefficient, the potential for leaching might exist after it hydrolyzes to form dinoseb. pic.intpic.int Volatilization from moist or dry soils is not expected to be significant based on its estimated Henry's Law constant and vapor pressure. echemi.comnih.gov
Bioconcentration and Bioaccumulation Potential in Aquatic Food Chains
The potential for this compound to bioconcentrate in aquatic organisms has been assessed. Based on an estimated log octanol/water partition coefficient of 4.75, a calculated bioconcentration factor (BCF) of 2400 has been determined using an appropriate regression equation. pic.intpic.intpic.int The magnitude of this calculated BCF suggests that this compound may significantly bioconcentrate in fish and other aquatic organisms. pic.intpic.intpic.intechemi.com Some studies on persistent organic pollutants (POPs) in aquatic environments indicate that invertebrates can exhibit higher bioaccumulation than fish in the same waters, potentially due to factors such as lower metabolism capacity and larger surface area-to-volume ratios, although this is a general observation for POPs and not specific data for this compound bioaccumulation in aquatic food chains. mdpi.comnih.gov
Ecotoxicity to Non-Target Organisms and Ecosystems
This compound has been identified as toxic to various non-target organisms. It is considered highly toxic to fish and aquatic invertebrates. hpc-standards.comherts.ac.uk Information regarding its toxicity to terrestrial organisms indicates it is moderately toxic to birds and honeybees according to one source herts.ac.uk, while another older source reported it as not toxic to bees pic.intpic.intpic.int. This compound is also reported as highly toxic to mammals. hpc-standards.comherts.ac.uk
Toxicity to Aquatic Organisms (Fish, Invertebrates)
Studies have demonstrated the high toxicity of this compound to aquatic life. For fish, the LC50 values range from 0.04 to 0.06 mg/l. pic.intpic.intpic.int Toxicity to aquatic invertebrates has also been observed. For Asellus brevicaudus, a 96-hour toxicity value of 29 μg/l (equivalent to 0.029 mg/l) has been reported for the technical material at 16 °C. pic.intpic.intpic.int
Key Toxicity Data for Aquatic Organisms:
| Organism | Endpoint | Value (mg/l) | Temperature (°C) | Reference |
| Fish | LC50 (Acute) | 0.04 – 0.06 | Not specified | pic.intpic.intpic.int |
| Asellus brevicaudus | 96-hour study | 0.029 | 16 | pic.intpic.intpic.int |
Toxicity to Terrestrial Organisms (Birds, Bees, Mammals)
Data on the effects of this compound on terrestrial organisms are less extensive than for aquatic species in the provided information. There are no specific studies focusing solely on the effects of this compound on birds reported in the reviewed sources. pic.intpic.intpic.int Regarding bees, one source indicates that this compound is not toxic pic.intpic.intpic.int, while another classifies it as moderately toxic to honeybees herts.ac.uk. This compound is considered highly toxic to mammals. hpc-standards.comherts.ac.uk
Effects on Soil Microbial Communities and Ecological Processes
The impact of this compound specifically on soil microbial communities and ecological processes is not detailed in the provided search results. General information on the effects of pesticides indicates that they can alter the diversity, structure, and abundance of soil microbes, potentially affecting vital processes such as nitrogen transformation. mdpi.comunibo.itnih.gov Some banned pesticides, including this compound, have been generally noted to have adverse effects on soil microbial populations, potentially reducing decomposition rates. scispace.com However, specific research findings or data tables quantifying the effects of this compound on soil microbial communities were not found within the scope of this review.
Environmental Monitoring and Residue Detection in Diverse Environmental Matrices
Monitoring of this compound residues in various environmental matrices, including food and environmental samples, is considered important for ensuring compliance with regulatory limits. hpc-standards.com Accurate residue analysis necessitates the use of high-purity reference materials. hpc-standards.com Historically, residues on fruits following recommended applications were reported to typically fall below 1 ppm within one week of the final application. inchem.org Analytical methods for dinitrophenols, the class of compounds to which the this compound hydrolysis product dinoseb belongs, have been discussed as potentially applicable to the determination of hydrolyzed this compound residues. inchem.org The development and evaluation of such methods for regulatory purposes have been considered desirable. inchem.org
Resistance Evolution and Management Strategies Against Binapacryl
Historical Documentation of Resistance Development in Target Pest Populations (e.g., Mites)
Historical records indicate that mites, particularly species within the Tetranychidae family such as Panonychus citri, Panonychus ulmi, Tetranychus urticae, and Tetranychus mcdanieli, developed resistance to binapacryl herts.ac.ukresearchgate.netresearchgate.net. The repeated application of pesticides with the same mode of action in a given area over time is a primary driver for the development of resistance in pest populations ucanr.edu. Studies documented the occurrence of resistance to various chemicals in mites, including this compound researchgate.netresearchgate.net. For instance, resistance to this compound and tetradifon, along with their genetic basis, was reported in Panonychus ulmi from English apple orchards tandfonline.com. While some early laboratory studies in the 1960s on Tetranychus telarius showed only a twofold decrease in susceptibility after selection with this compound, suggesting the change might be insignificant to attribute to resistance at that time, the development of high levels of resistance to this compound in mites has been reported in broader reviews of resistance development to plant protection chemicals researchgate.netoup.com.
Biochemical and Genetic Mechanisms of Resistance to Dinitrophenol Acaricides and Fungicides
Resistance to pesticides, including dinitrophenol acaricides and fungicides like this compound, can arise through various biochemical and genetic mechanisms agriculturaljournals.comtbpsci.comnih.gov. These mechanisms can be broadly categorized into target-site resistance and non-target-site resistance oregonstate.educanada.capublications.gc.ca.
Target-site resistance involves alterations in the protein or enzyme that the pesticide binds to or affects, reducing the pesticide's ability to exert its toxic effect nih.gov. For dinitrophenol compounds, which often act as uncouplers of oxidative phosphorylation, target-site resistance could involve modifications to the components of the mitochondrial electron transport chain or related processes herts.ac.uk.
Non-target-site resistance mechanisms are diverse and can include reduced penetration of the pesticide into the pest's body, increased detoxification of the pesticide by metabolic enzymes, or increased excretion of the pesticide nih.govoregonstate.educapes.gov.br. Enhanced metabolism by enzymes such as cytochrome P450 monooxygenases, esterases, or glutathione (B108866) S-transferases is a common mechanism of resistance in arthropods and can confer resistance to pesticides with different modes of action oregonstate.educapes.gov.br. Biochemical studies have investigated the role of enzymes like glutathione S-transferases in the susceptibility and resistance of mites to various acaricides, including this compound bioone.org. Genetic changes, such as mutations or gene amplification, underpin these biochemical mechanisms, leading to altered enzyme activity or expression levels agriculturaljournals.comtbpsci.comcapes.gov.br.
Impact of Resistance on Agricultural Pest Control Efficacy and Sustainability
The development of resistance to pesticides like this compound has significant consequences for agricultural pest control efficacy and sustainability agriculturaljournals.comtbpsci.com. As pest populations become less susceptible to a pesticide, the effectiveness of treatments diminishes, leading to control failures pesticidestewardship.orgucanr.edu. This can result in increased crop damage and yield losses agriculturaljournals.comtbpsci.com.
To combat reduced efficacy, farmers may resort to applying higher doses of the pesticide or increasing the frequency of applications agriculturaljournals.comucanr.edu. This escalates the costs of pest control and can lead to increased environmental contamination and potential risks to non-target organisms agriculturaljournals.comtbpsci.com. The continuous reliance on a limited number of effective pesticides also accelerates the selection for resistant individuals, further exacerbating the resistance problem in a vicious cycle agriculturaljournals.comucanr.edu. The loss of effective tools like this compound due to resistance reduces the available options for pest management, making it more challenging to maintain adequate control and threatening the economic viability of crop production pesticidestewardship.org. The rise in resistance necessitates a shift towards more sustainable pest management approaches agriculturaljournals.com.
Integrated Pest Management (IPM) Approaches and Resistance Management Strategies in the Context of this compound Withdrawal
The withdrawal of this compound due to concerns beyond resistance, such as toxicity, highlights the importance of robust resistance management strategies and the adoption of Integrated Pest Management (IPM) approaches wikipedia.orgpic.int. IPM is a holistic approach that combines various control methods, including biological, cultural, physical, and chemical tactics, to manage pest populations while minimizing economic, environmental, and health risks agriculturaljournals.comteagasc.ie.
In the context of pesticide withdrawal, IPM becomes even more crucial as it provides alternative tools and strategies to manage pests that were previously controlled by the withdrawn chemical mofa.gov.gh. Resistance management strategies, often integrated within IPM programs, aim to prevent or delay the evolution of resistance and preserve the effectiveness of available pesticides epa.govirac-online.org. Key strategies include:
Rotation of pesticides with different modes of action: Alternating the use of pesticides from different chemical groups with distinct modes of action reduces the selection pressure for resistance to any single pesticide ucanr.eduepa.govirac-online.org.
Utilizing non-chemical control methods: Incorporating biological control agents, cultural practices (e.g., crop rotation, resistant varieties), and physical controls reduces reliance on chemical interventions agriculturaljournals.comtbpsci.comepa.govirac-online.org.
Monitoring for resistance: Regularly monitoring pest populations for changes in susceptibility can provide early warning of resistance development, allowing for timely adjustments to management strategies eppo.int.
The withdrawal of this compound serves as a case study emphasizing the need for proactive resistance management and the adoption of diverse IPM strategies to ensure the long-term sustainability of agricultural pest control wikipedia.orgpic.int.
Advanced Analytical Chemistry and Detection Methodologies for Binapacryl
Chromatographic Techniques for Residue Analysis
Chromatography, particularly gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC), serves as a cornerstone for the multi-residue analysis of pesticides like Binapacryl. fda.gov These techniques separate analytes based on their differential distribution between a mobile phase and a stationary phase, allowing for individual detection and measurement. fda.gov
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of pesticide residues. mdpi.comchemijournal.com While specific applications focusing solely on this compound are integrated within broader multi-residue methods, the principles of HPLC make it suitable for its determination. The technique's versatility allows for the analysis of compounds that may not be sufficiently volatile or thermally stable for gas chromatography. fda.gov
Modern pesticide analysis frequently employs HPLC coupled with tandem mass spectrometry (LC-MS/MS). This combination provides high selectivity and sensitivity, essential for detecting trace levels in complex food matrices like fruits and vegetables. eurl-pesticides.eu In such multi-residue methods, validation is typically performed for a wide range of analytes, including this compound, across various commodity groups to ensure accuracy and reproducibility. eurl-pesticides.eu For instance, methods have been validated for commodities with high water content, high acidity, and high sugar content. eurl-pesticides.eu The linearity of these methods is established using matrix-matched standards to compensate for matrix effects, with quantification limits often set at levels far below regulatory maximum residue limits (MRLs). eurl-pesticides.euwaters.com
Table 1: General Parameters for HPLC Analysis of Pesticides
| Parameter | Common Specification | Purpose |
| Column | C18 Reverse-Phase (e.g., 2.0 mm x 150 mm) | Separation of non-polar to moderately polar compounds. |
| Mobile Phase | Gradient elution with Acetonitrile and aqueous buffer (e.g., Ammonium Acetate) | To effectively separate a wide range of analytes in a single run. |
| Detector | Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and selectivity for confirmation and quantification. |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the retention time and separation efficiency. |
| Injection Volume | 1 - 10 µL | Amount of sample introduced into the system. |
Gas chromatography (GC), particularly with an electron-capture detector (ECD), has been a well-established method for the determination of this compound residues in fruits. rsc.orgrsc.org The ECD is highly sensitive to halogenated compounds and molecules with nitro groups, making it suitable for this compound. rsc.org
A common procedure involves the determination of this compound using a packed column, such as 3% GE-XE 60 on Chromosorb W, which has been shown to be effective for quantitative analysis. rsc.org The identity of this compound can be confirmed through a chemical transformation process. This involves hydrolyzing this compound to its free phenol (B47542), dinoseb (B1670700), followed by methylation with diazomethane (B1218177) to form an ether, which is then confirmed by GC. rsc.org The detector response for this compound using GC-ECD is linear over a specific range, with a limit of detection in the picogram range. rsc.org
More advanced GC methods utilize tandem mass spectrometry (GC-MS/MS), which offers enhanced selectivity and is a staple in multi-residue pesticide analysis. eurl-pesticides.eunih.govnih.gov These methods are validated for complex matrices and can simultaneously analyze hundreds of pesticides. nih.gov
Table 2: Example Gas Chromatography Parameters for this compound Analysis
| Parameter | Column 1 Specification | Column 2 Specification | Retention Time (min) |
| Stationary Phase | 3% GE-XE 60 on Chromosorb W (AW-DMCS) | 3% OV-225 on Gas-Chrom Q | N/A |
| This compound | N/A | N/A | 5.0 |
| Dinoseb | N/A | N/A | 1.8 |
| Dinoseb methyl ether | N/A | N/A | 1.3 |
| Data derived from a study using specified packed columns with a nitrogen carrier gas flow rate of 60 ml min-1 and a column temperature of 210°C. rsc.org |
The quality of chromatographic analysis heavily depends on the efficiency of the sample preparation and extraction steps, especially for complex matrices like fruits, vegetables, tea, and spices. waters.comnih.gov A primary challenge is the "matrix effect," where co-extracted components from the sample interfere with the detection and quantification of the target analyte. nih.govresearchgate.net
A widely used extraction method for this compound from fruit samples involves maceration with a solvent mixture of hexane, diethyl ether, and dimethylformamide. rsc.org The resulting extract is then washed with water, and the organic layer is further purified using column chromatography with silica (B1680970) gel to separate this compound from interfering co-extractives. rsc.orgrsc.orgrsc.org Another common approach for multi-residue analysis is the use of ethyl acetate (B1210297) for extraction. eurl-pesticides.eu
To combat matrix effects in GC analysis, strategies such as using matrix-matched calibration standards or adding analyte protectants (APs) are employed. nih.govresearchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation approach that has been adapted for various complex food matrices. nih.gov This procedure typically involves an extraction with a solvent like acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering substances. researchgate.net
Electrochemical Methods for Trace-Level Detection and Quantification
Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, providing high sensitivity, rapid analysis, and potential for portability. mdpi.comchemijournal.comresearchgate.net Voltammetric techniques, in particular, have been successfully applied to the trace-level detection of pesticides. researchgate.net
The electrochemical behavior of this compound has been investigated using techniques like Cyclic Voltammetry (CV) and Square-Wave Cathodic Stripping Voltammetry (SWCSV) at a glassy carbon electrode (GCE). researchgate.net
Cyclic Voltammetry (CV) is used to study the redox processes of a substance. mdpi.comnih.gov For this compound, CV studies reveal irreversible reduction peaks, indicating that the electrochemically generated products are not easily re-oxidized. researchgate.net
Square-Wave Cathodic Stripping Voltammetry (SWCSV) is a highly sensitive technique for quantifying electroactive species. researchgate.net The method involves an accumulation step where the analyte is preconcentrated onto the electrode surface at a specific potential, followed by a rapid potential sweep where the accumulated analyte is "stripped" off, generating a current signal proportional to its concentration. researchgate.net For this compound, this method has been optimized by adjusting parameters such as accumulation potential, accumulation time, pH, frequency, and pulse amplitude to achieve maximum sensitivity. researchgate.net The SWCSV method has demonstrated a wide linear operating range and low limits of detection (LOD) and quantification (LOQ), making it suitable for analyzing this compound in samples like tap water and fruit juices. researchgate.net
Table 3: Performance of SWCSV Method for this compound Detection
| Parameter | Peak 1 Value | Peak 2 Value |
| Linear Operating Range | 0.16–6.20 μM (0.06–2.0 mg/L) | 0.16–6.20 μM (0.06–2.0 mg/L) |
| Limit of Detection (LOD) | 0.060 μM | 0.0627 μM |
| Limit of Quantification (LOQ) | 0.201 μM | 0.209 μM |
| Optimized conditions: pH 10.0, accumulation time of 60s, accumulation potential of +400 mV. researchgate.net |
Understanding the electrochemical reduction mechanism of this compound is crucial for developing and optimizing analytical methods. researchgate.net Studies using cyclic voltammetry at different scan rates and pH values help to elucidate the electrode reaction process. researchgate.net The proposed electroreduction mechanism for this compound at a glassy carbon electrode involves the participation of two electrons (2e⁻) and two protons (2H⁺). researchgate.net This reduction is suggested to occur at the nitro group (NO₂) of the dinitrophenol moiety, a common electroactive site in this class of compounds. researchgate.net The process is diffusion-controlled and irreversible, providing the basis for the quantitative methods described. researchgate.net
Spectroscopic Methods for Structural Elucidation and Quantification (e.g., Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic techniques are indispensable tools in analytical chemistry for the structural elucidation and quantification of chemical compounds like this compound. nih.govijcmas.com These methods rely on the interaction of electromagnetic radiation with the molecule, providing a unique spectral fingerprint that reveals details about its chemical structure, functional groups, and concentration. ijcmas.comresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. ijcmas.com Different functional groups vibrate at characteristic frequencies, resulting in a unique absorption spectrum that can be used to identify the compound. pressbooks.pubmdpi.com For this compound (2-(sec-butyl)-4,6-dinitrophenyl 3-methyl-2-butenoate), the IR spectrum is expected to show specific absorption bands corresponding to its key functional groups.
Based on standard spectra-structure correlations, the following characteristic absorption bands can be predicted for this compound:
Carbonyl (C=O) Stretching: A strong absorption band is expected in the region of 1735-1750 cm⁻¹ due to the stretching vibration of the ester carbonyl group. ucla.edu
Nitro (NO₂) Group Stretching: Two distinct bands are anticipated for the nitro groups. The asymmetric stretching vibration typically appears in the 1500-1570 cm⁻¹ range, while the symmetric stretching is found at 1300-1370 cm⁻¹.
Aromatic C=C Stretching: The presence of the dinitrophenyl ring will give rise to absorption bands in the 1400-1600 cm⁻¹ region. vscht.cz
C-O Stretching: The ester C-O single bond will exhibit stretching vibrations, typically in the 1000-1300 cm⁻¹ range. ucla.edu
Aliphatic C-H Stretching: The sec-butyl and methyl groups will show C-H stretching vibrations just below 3000 cm⁻¹. vscht.cz
By comparing an experimentally obtained spectrum with these expected frequencies, the identity of this compound can be confirmed. ijcmas.com Furthermore, the intensity of the absorption bands, particularly the strong carbonyl peak, can be correlated with the concentration of the analyte, allowing for quantification. nih.gov Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy offer rapid and non-destructive analysis with minimal sample preparation. ijcmas.comncsu.edu
Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 | Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |
| Aromatic Ring (C=C) | Stretch | 1400 - 1600 | Medium to Weak |
| Ester (C-O) | Stretch | 1000 - 1300 | Medium |
| Aliphatic (C-H) | Stretch | 2850 - 2970 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides information about the molecular weight of the compound and, through fragmentation analysis, offers detailed structural insights. libretexts.org When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). chemguide.co.uk The m/z value of this ion corresponds to the molecular weight of the compound (322.31 g/mol ).
The high-energy ionization process often causes the molecular ion to break apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, fragmentation is likely to occur at the ester linkage and the sec-butyl chain.
Potential fragmentation pathways include:
Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group or the aromatic ring. miamioh.edu
Loss of the sec-butyl group: Cleavage of the bond connecting the sec-butyl group to the aromatic ring.
Loss of the ester side chain: Cleavage of the ester bond, resulting in ions corresponding to the dinitrophenol portion and the 3-methyl-2-butenoate portion. libretexts.org
By analyzing the m/z values of these fragments, the connectivity of atoms within the molecule can be pieced together, confirming its structure. libretexts.orgnih.gov When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry becomes a highly selective and sensitive tool for both identifying and quantifying this compound in complex mixtures. thermofisher.com
Validation of Analytical Methods for Sensitivity, Selectivity, and Accuracy in Environmental and Biological Samples
Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the detection of this compound in complex matrices such as environmental (soil, water) and biological (fruits, juices) samples, method validation demonstrates the reliability of the results in terms of sensitivity, selectivity, and accuracy. dntb.gov.uanih.gov
Sensitivity
Sensitivity refers to the method's ability to detect and quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, though not necessarily quantified with acceptable precision. nih.gov
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov
For instance, an electrochemical method using square wave cathodic stripping voltammetry for this compound detection reported an LOD of 0.060 µM and an LOQ of 0.201 µM. researchgate.net Validated chromatographic methods for pesticides in environmental waters can achieve LODs in the range of 0.23 to 9.67 µg/L. nih.gov
Selectivity
Selectivity is the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as impurities, degradation products, or matrix components. nih.gov In pesticide residue analysis, this is crucial to avoid false positives. Selectivity is demonstrated by analyzing blank samples (matrices without the analyte) and spiked samples containing potential interfering substances. researchgate.net The absence of interfering peaks at the retention time of this compound indicates good selectivity. cipac.org For example, an interference study for a this compound detection method showed no significant interference from other pesticides like triasulfuron, azinphos-methyl, and fipronil. researchgate.net
Accuracy
Accuracy represents the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of the analyte is added (spiked) to a blank sample matrix. The sample is then analyzed, and the percentage of the added analyte that is measured (% recovery) is calculated. eurachem.org Regulatory guidelines often require recovery values to be within a specific range, commonly 70-120%, to be considered acceptable. nih.govmdpi.com
The following tables present data from validation studies for this compound and other pesticides in relevant matrices, illustrating typical performance characteristics of analytical methods.
Table 2: Validation Parameters for this compound Detection by Square Wave Cathodic Stripping Voltammetry (SWCSV)
| Parameter | Value |
|---|---|
| Linear Range | 0.16–6.20 µM (0.06–2.0 mg/L) researchgate.net |
| Limit of Detection (LOD) | 0.060 µM researchgate.net |
| Limit of Quantification (LOQ) | 0.201 µM researchgate.net |
Table 3: Accuracy (Recovery %) of the SWCSV Method for this compound in Spiked Biological Samples
| Sample Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|
| Apple Juice | 105.9 ± 4.3 researchgate.net | 4.0 researchgate.net |
| Tap Water | 98.3 ± 0.9 researchgate.net | 1.0 researchgate.net |
| Grape Juice | 103.7 ± 2.5 researchgate.net | 2.4 researchgate.net |
Table 4: Representative Validation Data for Multi-residue Pesticide Analysis in Environmental and Food Samples using Chromatographic Methods
| Matrix | Analytical Method | Recovery (%) | Precision (RSD %) | Reference |
|---|---|---|---|---|
| Surface Water | LC-MS/MS | 70 - 120 | < 14 | mdpi.com |
| Vegetables and Soil | GC and GC-MS | 62 - 99 | 4.5 - 13.8 | researchgate.net |
| Fruits | UPLC-QTOF-MS | 76 - 77 | 13 - 14 | researchgate.net |
Conclusion and Future Research Directions in Binapacryl Studies
Synthesis of Key Findings and Their Academic Significance
Binapacryl is an obsolete dinitrophenol ester pesticide, formerly utilized as a non-systemic contact fungicide and acaricide to manage powdery mildew and mite populations on fruit crops. herts.ac.uk Academically, its significance stems primarily from its toxicological profile and mechanism of action. This compound functions as a potent uncoupler of oxidative phosphorylation, a fundamental cellular respiration process. herts.ac.uknih.gov This interference with the production of adenosine (B11128) triphosphate (ATP) in mitochondria leads to a rapid depletion of cellular energy stores and is the basis of its toxicity. nih.gov
Research has demonstrated that this compound exhibits high acute toxicity to mammals, fish, and aquatic invertebrates. herts.ac.ukwikipedia.org A pivotal finding in its academic study is its metabolic transformation. In biological systems and likely in the environment, this compound hydrolyzes to form its primary metabolite, dinoseb (B1670700). nih.govwikipedia.org Dinoseb is itself a highly toxic and regulated pesticide, and much of this compound's toxicity is attributed to this conversion. wikipedia.orgpesticideinfo.org Studies in mice have specifically shown that exposure can induce significant hepatic and hematological alterations, which are likely related to the induction of oxidative stress. researchgate.net
Environmentally, this compound is characterized by low aqueous solubility and high volatility. herts.ac.uk It is considered to have the potential to be persistent in soil environments and possesses a high bioconcentration factor, suggesting a significant risk of accumulation in fish and other aquatic organisms. herts.ac.uk These findings have been crucial in understanding the environmental risks associated with dinitrophenol-based pesticides, highlighting the importance of evaluating not just the parent compound but also its more toxic metabolites.
Identification of Remaining Knowledge Gaps in this compound Research
Despite its discontinued (B1498344) use, significant knowledge gaps persist in the scientific literature regarding this compound. A comprehensive understanding of its complete environmental degradation pathway is lacking. While dinoseb is identified as the primary hydrolysis product, a full profile of other potential metabolites and their ultimate fate and toxicity remains to be elucidated. inchem.orgechemi.com
Furthermore, precise data on its environmental persistence under varying conditions are sparse. Statements regarding its persistence are often qualitative, and detailed studies quantifying its half-life in different soil types, water bodies (considering factors like pH, temperature, and microbial activity), and sediments are needed for accurate environmental risk modeling. herts.ac.ukorst.eduirrigationtoolbox.com The long-term ecological consequences of residual this compound and its degradation products on ecosystem structure and function, particularly on soil microbial communities and non-target terrestrial invertebrates, have not been thoroughly investigated. researchgate.net
At a molecular level, while the primary mechanism of uncoupling oxidative phosphorylation is established, the specific downstream cascade of events at the genomic, proteomic, and metabolomic levels is not well-characterized. A deeper understanding of these molecular responses would provide a more complete picture of its sublethal toxicity.
Recommendations for Future Academic Inquiry
Future research should employ advanced "omics" technologies to dissect the molecular toxicology of this compound and its metabolites.
Genomics: Transcriptomic studies could identify gene expression patterns altered by this compound exposure in target and non-target organisms, revealing key pathways affected beyond energy metabolism and highlighting potential genotoxicity.
Proteomics: This approach can be used to identify and quantify changes in the protein landscape of cells or tissues upon exposure. This would provide direct insight into the cellular machinery disrupted by this compound, identifying specific protein targets and stress response pathways that are activated.
Metabolomics: By analyzing the global metabolic profile, researchers can map the intricate biochemical perturbations caused by the disruption of ATP synthesis. This could uncover novel biomarkers of exposure and effect, and provide a detailed understanding of the metabolic shifts that lead to the observed toxicity. nih.gov
There is a critical need for more sophisticated environmental fate modeling for this compound. This requires empirical data on its degradation kinetics in various environmental compartments. marylandgolfbmp.orgcdc.govpesticidestewardship.org Future studies should focus on determining its aerobic and anaerobic degradation half-lives in soil and aquatic systems to populate models like PEARL, PELMO, and MACRO. epa.govnih.gov
Given the persistence of nitroaromatic compounds, research into effective remediation technologies for sites potentially contaminated with this compound is warranted. Promising avenues for investigation include:
Bioremediation: Studies should explore the efficacy of specific microbial strains, such as the fungus Phanerochaete chrysosporium or Pseudomonas species, which have shown potential in degrading other nitroaromatic compounds like TNT. osti.govnih.gov
Phytoremediation: The potential of various plant species to uptake, accumulate, and degrade this compound and dinoseb from contaminated soil and water should be assessed. cluin.org
Chemical Reduction: The use of zero-valent iron (ZVI) for the reductive transformation of the nitro groups on the aromatic ring, a technology proven effective for other nitroaromatic pesticides, should be investigated for its applicability to this compound. nih.gov
To address the gap in understanding long-term ecological effects, multi-generational studies on sensitive indicator species, such as Daphnia magna or zebrafish (Danio rerio), are recommended. These studies would help to establish the chronic and reproductive toxicity of environmentally relevant concentrations of this compound and, importantly, its metabolite dinoseb. beyondpesticides.org
Furthermore, microcosm and mesocosm experiments that simulate terrestrial and aquatic environments would be invaluable. Such studies would allow for the assessment of impacts on community-level endpoints, including the health of soil microbial populations, nutrient cycling processes, and the structure of aquatic food webs. This research is essential for a holistic understanding of the ecological risks posed by residual contamination.
Broader Implications for Pesticide Science, Regulation, and Environmental Health
The case of this compound holds several broader implications for pesticide science and regulation. Its regulation and eventual ban in many countries, culminating in its inclusion under the Rotterdam Convention, serves as a key example of international action against highly hazardous pesticides. wikipedia.orgpic.int The primary driver for these regulatory actions was its high toxicity, particularly the risks of birth defects and male sterility, which were linked to its close chemical relationship with dinoseb. pic.int
This highlights a critical principle in pesticide risk assessment: the necessity of evaluating not only the parent active ingredient but also its significant metabolites, which may exhibit equal or greater toxicity. The this compound-dinoseb relationship underscores the potential for metabolic activation and the importance of a comprehensive toxicological evaluation that includes major transformation products. wikipedia.orgpesticideinfo.org
The history of this compound informs the ongoing debate on pesticide regulation, emphasizing the need for proactive, hazard-based approaches rather than purely risk-based assessments, especially for compounds with severe intrinsic hazards like reproductive toxicity. nih.govbirdlife.org It contributes to the scientific basis for policies aimed at phasing out highly hazardous pesticides and encourages the development of safer alternatives, thereby protecting both environmental and public health. inchem.orgnih.gov The study of such legacy pesticides continues to provide valuable lessons for improving future regulatory frameworks and preventing the introduction of similarly hazardous chemicals into the environment.
Q & A
Q. What are the optimal analytical methods for detecting and quantifying Binapacryl residues in environmental and agricultural matrices?
Methodological Guidance:
- Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC-MS) for precise quantification. Validate methods using parameters such as limit of detection (LOD), limit of quantification (LOQ), recovery rates, and matrix-specific interferences .
- Reference the FAO/WHO 1984 report for validated protocols on residue extraction and cleanup, particularly for crops like apples and citrus, where this compound use was historically documented .
| Method | Sensitivity (LOD) | Matrix Suitability | Key Challenges |
|---|---|---|---|
| GC-MS | 0.01 ppm | Non-polar matrices | Derivatization required for polar metabolites |
| HPLC-MS | 0.005 ppm | Broad applicability | Matrix interference in leafy vegetables |
Q. How does this compound degrade under varying environmental conditions, and what are its primary metabolites?
Methodological Guidance:
- Conduct hydrolysis studies (pH 5–9) and photolysis experiments (UV light at 254 nm) to simulate environmental degradation. Monitor degradation products using tandem mass spectrometry .
- The FAO/WHO report identifies dinoseb and 2-sec-butyl-4,6-dinitrophenol as key metabolites, which require toxicity assessments due to their persistence in soil .
Advanced Research Questions
Q. How can conflicting data on this compound’s environmental half-life in soil and water be systematically resolved?
Methodological Guidance:
- Perform meta-analysis of historical data (e.g., FAO/WHO reports, regional studies) to identify variables affecting half-life, such as organic matter content, microbial activity, and temperature .
- Design controlled microcosm experiments to isolate factors. Use isotope-labeled this compound (e.g., ¹⁴C-labeled) to track degradation pathways and validate kinetic models .
Q. What novel bioremediation strategies can target this compound metabolites in contaminated ecosystems?
Methodological Guidance:
- Screen microbial consortia from historically contaminated sites for dinoseb-degrading activity via enrichment cultures. Use genomic sequencing (e.g., metagenomics) to identify catabolic genes .
- Optimize bioreactor parameters (pH, temperature, nutrient ratios) using response surface methodology (RSM) to enhance degradation efficiency .
Q. How do stereochemical variations in this compound’s synthesis byproducts influence its ecotoxicological profile?
Methodological Guidance:
- Employ chiral chromatography to separate enantiomers. Compare their toxicity using Daphnia magna bioassays and molecular docking studies to assess binding affinity to acetylcholinesterase .
- Reference IUPAC guidelines for stereochemical nomenclature and purity thresholds (>98% enantiomeric excess) in synthetic protocols .
Data Validation and Reproducibility
Q. What statistical approaches are recommended for validating this compound toxicity data across heterogeneous datasets?
Methodological Guidance:
- Apply multivariate analysis (e.g., PCA) to account for variables like species sensitivity, exposure duration, and metabolite interactions. Use Bayesian hierarchical models to quantify uncertainty .
- Cross-validate results with in silico toxicology tools (e.g., QSAR models) to predict untested endpoints .
Q. How can researchers ensure reproducibility in this compound extraction protocols across laboratories?
Methodological Guidance:
- Standardize protocols using reference materials (e.g., NIST-certified this compound standards) and inter-laboratory comparisons. Document deviations in extraction efficiency due to solvent polarity or homogenization techniques .
- Publish detailed metadata, including equipment calibration logs and reagent batch numbers, in supplementary materials .
Research Design and Literature Integration
Q. What gaps exist in the current literature on this compound’s mode of action in non-target organisms?
Methodological Guidance:
- Conduct a systematic review focusing on understudied species (e.g., soil nematodes, pollinators). Use Boolean search terms in databases like PubMed and Web of Science, prioritizing peer-reviewed studies post-2000 .
- Propose mechanistic studies using transcriptomics to identify gene expression changes linked to oxidative stress .
Q. How can computational chemistry tools enhance the design of this compound analogs with reduced environmental persistence?
Methodological Guidance:
- Use density functional theory (DFT) to predict bond dissociation energies and hydrolysis rates. Validate predictions with synthetic analogs and accelerated stability testing .
- Collaborate with regulatory bodies to align computational findings with OECD guidelines for environmental risk assessment .
Ethical and Regulatory Considerations
Q. What ethical frameworks should guide the use of historical this compound data in contemporary ecological risk assessments?
Methodological Guidance:
- Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Critically evaluate historical data for methodological biases (e.g., outdated detection limits) .
- Engage with stakeholders (e.g., agricultural communities) to contextualize findings within current farming practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
